molecular formula C45H61N7O6 B12776504 Noa-His-CVA-Ile-Amp CAS No. 136419-12-0

Noa-His-CVA-Ile-Amp

Cat. No.: B12776504
CAS No.: 136419-12-0
M. Wt: 796.0 g/mol
InChI Key: VIIORGGCTLITHW-YBHXHPRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Noa-His-CVA-Ile-Amp is a synthetic peptidic transition state analog inhibitor. It is composed of naphthyloxyacetyl-histidine-cyclohexylalanine-valine-isoleucine-2-aminomethylpyridine. This compound is known for its role in inhibiting proteases, particularly those from the human immunodeficiency virus (HIV) type 2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Noa-His-CVA-Ile-Amp involves multiple steps, starting with the preparation of individual amino acid derivatives. These derivatives are then coupled using peptide synthesis techniques. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves the sequential addition of amino acids to a growing peptide chain, followed by purification using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Noa-His-CVA-Ile-Amp undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides .

Scientific Research Applications

Noa-His-CVA-Ile-Amp has a wide range of scientific research applications:

Mechanism of Action

Noa-His-CVA-Ile-Amp exerts its effects by binding to the active site of proteases, thereby inhibiting their activity. The compound mimics the transition state of the natural substrate, leading to competitive inhibition. The molecular targets include the protease enzymes, and the pathways involved are those related to protease activity and inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Noa-His-CVA-Ile-Amp is unique due to its specific combination of amino acids and functional groups, which confer distinct inhibitory properties. Its ability to mimic the transition state of the natural substrate makes it a potent inhibitor of proteases .

Properties

CAS No.

136419-12-0

Molecular Formula

C45H61N7O6

Molecular Weight

796.0 g/mol

IUPAC Name

(2S,4S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide

InChI

InChI=1S/C45H61N7O6/c1-5-30(4)42(45(57)48-26-33-18-11-12-21-47-33)52-43(55)36(29(2)3)24-39(53)37(22-31-14-7-6-8-15-31)51-44(56)38(23-34-25-46-28-49-34)50-41(54)27-58-40-20-13-17-32-16-9-10-19-35(32)40/h9-13,16-21,25,28-31,36-39,42,53H,5-8,14-15,22-24,26-27H2,1-4H3,(H,46,49)(H,48,57)(H,50,54)(H,51,56)(H,52,55)/t30-,36-,37?,38-,39-,42?/m0/s1

InChI Key

VIIORGGCTLITHW-YBHXHPRFSA-N

Isomeric SMILES

CC[C@H](C)C(C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H](C[C@@H](C(CC2CCCCC2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)COC4=CC=CC5=CC=CC=C54)O)C(C)C

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C(CC2CCCCC2)NC(=O)C(CC3=CN=CN3)NC(=O)COC4=CC=CC5=CC=CC=C54)O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.